Methyl 2-(5-cyano-2-fluorophenyl)acetate
Description
Methyl 2-(5-cyano-2-fluorophenyl)acetate (CAS: Not explicitly provided; structure inferred from synthesis steps) is a fluorinated aromatic ester with a cyano substituent at the para position relative to the acetate group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of indole derivatives via domino aza-Michael-SNAr-heteroaromatization reactions . Its synthesis involves multi-step transformations starting from 5-cyano-2-fluorobenzaldehyde, including nitration, reduction, diazotization, and aldol condensation (yield: 58%, m.p.: 69–70°C) . The electron-withdrawing cyano and fluorine groups enhance its reactivity in nucleophilic aromatic substitution (SNAr) and cyclization processes.
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 2-(5-cyano-2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4H,5H2,1H3 |
InChI Key |
MZCDKXCLTAEEQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-cyano-2-fluorophenyl)acetate typically involves the esterification of 2-(5-cyano-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-cyano-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-(5-cyano-2-fluorophenyl)acetic acid.
Reduction: Methyl 2-(5-amino-2-fluorophenyl)acetate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-cyano-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-cyano-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of fluorinated phenyl acetates with diverse substituents. Key analogues include:
Substituent Impact :
- Electron-Withdrawing Groups (EWGs): The cyano (-CN) and nitro (-NO₂) groups in Methyl 2-(5-cyano-2-fluorophenyl)acetate and its analogues enhance electrophilicity, facilitating SNAr and cyclization reactions. For example, the cyano group in the target compound directs regioselective cyclization in indole synthesis .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) substituents (e.g., in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) reduce electrophilicity but improve solubility and metabolic stability in pharmaceuticals .
Reactivity Comparison :
Physical and Chemical Properties
| Property | This compound | Methyl 2-(2-Fluoro-5-nitrophenyl)acrylate | Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate |
|---|---|---|---|
| Melting Point (°C) | 69–70 | 52–54 | Not reported |
| Molecular Weight (g/mol) | ~205.18 (C₁₁H₈FNO₂) | ~225.16 (C₁₀H₈FNO₄) | ~273.27 (C₁₀H₁₂FNO₅S) |
| Solubility | Moderate in polar aprotic solvents (DMF) | Similar to target compound | Enhanced by methoxy group |
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